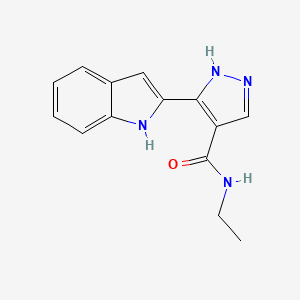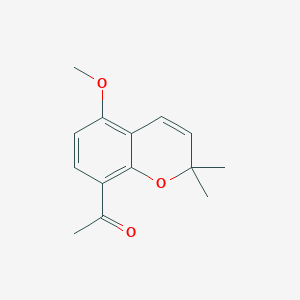
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone is an organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This compound has a molecular formula of C14H16O3 and a molecular weight of 232.27 g/mol .
Vorbereitungsmethoden
The synthesis of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 5-methoxy-2,2-dimethylchromene with ethanone under specific conditions. For instance, a solution of 50% potassium hydroxide (KOH) in ethanol can be added dropwise to a stirred solution of the chromene and ethanone at room temperature for 48 hours. The reaction mixture is then neutralized with hydrochloric acid (HCl) and extracted with ethyl acetate. The organic layers are combined, dried, and purified by chromatography to yield the desired product .
Analyse Chemischer Reaktionen
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research has explored its potential use in developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Vergleich Mit ähnlichen Verbindungen
1-(5-Methoxy-2,2-dimethyl-2H-chromen-8-YL)ethanone can be compared with other similar compounds, such as:
1-(5,7,8-Trimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has additional methoxy groups, which may enhance its biological activity.
1-(5,8-Dimethoxy-2,2-dimethyl-2H-chromen-6-yl)ethanone: This compound has a similar structure but with different substitution patterns, affecting its chemical and biological properties.
1-(7-Hydroxy-5-methoxy-2,2-dimethyl-2H-chromen-8-yl)ethanone: The presence of a hydroxy group can significantly alter its reactivity and biological activity.
These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting properties.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
1-(5-methoxy-2,2-dimethylchromen-8-yl)ethanone |
InChI |
InChI=1S/C14H16O3/c1-9(15)10-5-6-12(16-4)11-7-8-14(2,3)17-13(10)11/h5-8H,1-4H3 |
InChI-Schlüssel |
JDGBKMXPPYUNKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C2C(=C(C=C1)OC)C=CC(O2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



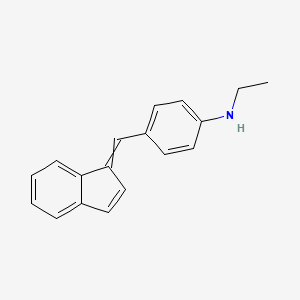
![7-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione](/img/structure/B15066758.png)
![4-Amino-1-(methylsulfanyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B15066767.png)
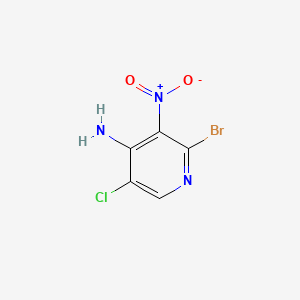
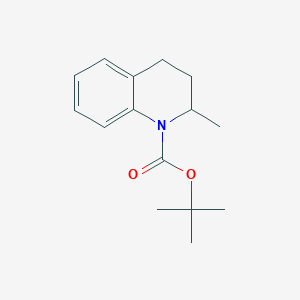
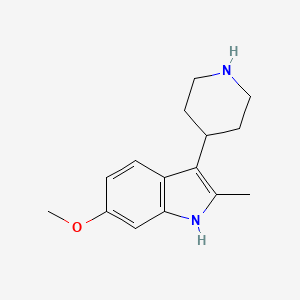
![Butanamide, N-[(1S,2S)-2-hydroxy-1-methyl-2-phenylethyl]-N,3-dimethyl-](/img/structure/B15066795.png)
![N-(2-phenylimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B15066799.png)
